![molecular formula C6H3BrClN3 B6163139 5-bromo-3-chloro-7H-pyrrolo[2,3-c]pyridazine CAS No. 2090743-43-2](/img/no-structure.png)

5-bromo-3-chloro-7H-pyrrolo[2,3-c]pyridazine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5-bromo-3-chloro-7H-pyrrolo[2,3-c]pyridazine is a heterocyclic organic compound . It has a molecular weight of 232.47 .

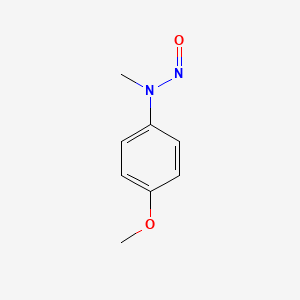

Molecular Structure Analysis

The molecular formula of 5-bromo-3-chloro-7H-pyrrolo[2,3-c]pyridazine is C6H3BrClN3 . The InChI code is 1S/C6H3BrClN3/c7-3-1-9-6-4(3)5(8)10-2-11-6/h1-2H,(H,9,10,11) .Physical And Chemical Properties Analysis

5-bromo-3-chloro-7H-pyrrolo[2,3-c]pyridazine is a solid .Applications De Recherche Scientifique

Here is a comprehensive analysis of the scientific research applications of “5-bromo-3-chloro-7H-pyrrolo[2,3-c]pyridazine”, focusing on six unique applications:

Pharmaceuticals

This compound has shown potential in the field of pharmaceuticals. For instance, derivatives of 7-azaindole, which can be synthesized from compounds like 5-bromo-3-chloro-7H-pyrrolo[2,3-c]pyridazine, have been used to create complexes with significant activity against various carcinoma cell lines . Additionally, mechanistic investigations of related compounds have revealed their ability to induce cell cycle arrest and apoptosis in cancer cells .

Organic Synthesis

In organic synthesis, this compound serves as an important raw material and intermediate. It is utilized in the synthesis of various pharmaceuticals, agrochemicals, and dyestuffs . Its derivatives have been used in the synthesis of potent and selective inhibitors for therapeutic purposes .

Analytical Chemistry

The compound can be used in analytical chemistry for method development and validation, including techniques like NMR, HPLC, LC-MS, and UPLC .

Mécanisme D'action

Target of Action

Similar compounds such as pyrazolo[3,4-d]pyrimidine derivatives have been reported to inhibit cyclin-dependent kinase 2 (cdk2), a protein crucial for cell cycle regulation .

Mode of Action

If it shares similarities with its analogs, it might interact with its targets, possibly inhibiting their function and leading to changes in cellular processes .

Biochemical Pathways

If it acts like its analogs, it could potentially affect pathways related to cell cycle regulation .

Result of Action

If it behaves like its analogs, it might lead to cell cycle arrest, thereby inhibiting the proliferation of cells .

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis pathway for 5-bromo-3-chloro-7H-pyrrolo[2,3-c]pyridazine involves the reaction of 3-chloro-5-nitropyridazine with sodium hydride and 1,2-dibromoethane, followed by reduction with palladium on carbon and hydrogen gas.", "Starting Materials": [ "3-chloro-5-nitropyridazine", "sodium hydride", "1,2-dibromoethane", "palladium on carbon", "hydrogen gas" ], "Reaction": [ "Step 1: React 3-chloro-5-nitropyridazine with sodium hydride and 1,2-dibromoethane in anhydrous DMF at 80°C for 24 hours.", "Step 2: Cool the reaction mixture and filter off the precipitate. Wash the precipitate with water and dry it.", "Step 3: Reduce the precipitate with palladium on carbon and hydrogen gas at room temperature and atmospheric pressure for 24 hours.", "Step 4: Filter off the palladium on carbon and evaporate the solvent to obtain the crude product.", "Step 5: Purify the crude product by column chromatography using a mixture of dichloromethane and methanol as the eluent." ] } | |

Numéro CAS |

2090743-43-2 |

Nom du produit |

5-bromo-3-chloro-7H-pyrrolo[2,3-c]pyridazine |

Formule moléculaire |

C6H3BrClN3 |

Poids moléculaire |

232.5 |

Pureté |

95 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.